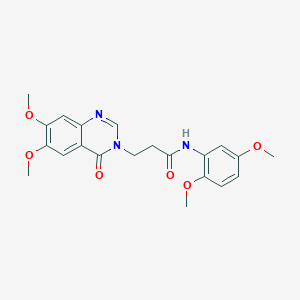
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dimethoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dimethoxyphenyl)propanamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dimethoxyphenyl)propanamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the Amide Bond: The final step involves the coupling of the quinazoline core with 2,5-dimethoxyphenylpropanoic acid to form the amide bond. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the quinazoline core, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biology
Anticancer Research: The compound’s quinazoline core is known for its anticancer activity, making it a potential candidate for drug development.
Antiviral Research: It may exhibit antiviral properties, providing a basis for the development of new antiviral agents.
Medicine
Therapeutic Agents: The compound can be explored for its potential as a therapeutic agent in treating various diseases, including cancer and viral infections.
Industry
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: The compound may find applications in the development of new agrochemicals for crop protection.
Mecanismo De Acción
The mechanism of action of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways, such as kinases in cancer cells.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound can interfere with signal transduction pathways, affecting cell proliferation, apoptosis, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-oxoquinazoline derivatives: These compounds share the quinazoline core and exhibit similar biological activities.
Methoxy-substituted aromatics: Compounds with methoxy groups on aromatic rings, such as vanillin, have comparable chemical properties.
Uniqueness
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dimethoxyphenyl)propanamide is unique due to its specific substitution pattern and the combination of the quinazoline core with a methoxy-substituted phenylpropanoic acid moiety. This unique structure may confer distinct biological activities and chemical reactivity, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C21H23N3O6 |
|---|---|
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(2,5-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C21H23N3O6/c1-27-13-5-6-17(28-2)16(9-13)23-20(25)7-8-24-12-22-15-11-19(30-4)18(29-3)10-14(15)21(24)26/h5-6,9-12H,7-8H2,1-4H3,(H,23,25) |
Clave InChI |
IAHLPTRWLYRJDP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12179913.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12179914.png)
![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B12179916.png)
![2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B12179922.png)


![4,8,8-trimethyl-3-{3-oxo-3-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propyl}-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one](/img/structure/B12179941.png)
![N-(4-fluorophenyl)-2-[(2-methoxyphenyl)methylthio]acetamide](/img/structure/B12179944.png)
![2-(cyclopropylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B12179951.png)
![5-amino-1-[(6-methyl-1H-benzimidazol-2-yl)methyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12179953.png)
![1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B12179958.png)
![N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B12179969.png)
![12-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-10-(pyridin-3-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B12179977.png)
![methyl N-{[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}glycinate](/img/structure/B12179983.png)
